molecular formula C17H15N3O3S B3985745 N~1~-1,3-benzothiazol-2-yl-N~2~-(phenoxyacetyl)glycinamide

N~1~-1,3-benzothiazol-2-yl-N~2~-(phenoxyacetyl)glycinamide

Cat. No.: B3985745
M. Wt: 341.4 g/mol
InChI Key: JELMEQZRNSXZTG-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is part of many drugs and has been extensively studied . It’s known to exhibit diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives are often synthesized by coupling 2-aminobenzothiazole with various carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the functional groups attached to the benzothiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and other properties can be computed .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific compound and its biological target. Some benzothiazole derivatives have shown potent inhibitory activity against certain enzymes .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on the specific compound. Some benzothiazole derivatives may have hazard statements associated with them .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(20-17-19-13-8-4-5-9-14(13)24-17)10-18-16(22)11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELMEQZRNSXZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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